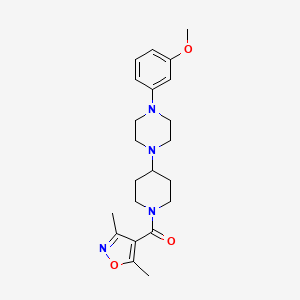

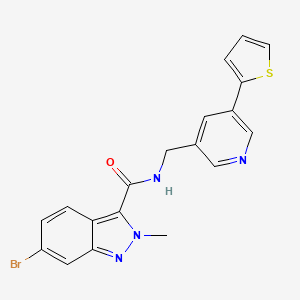

![molecular formula C22H17N3O2 B2363303 (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1281686-86-9](/img/structure/B2363303.png)

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . Single crystals were developed for some of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. The density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in a solution of ethanol have been studied with different concentrations at 303, 308, and 313 K temperatures .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One area of research involves the synthesis and chemical properties of cyanide derivatives. For instance, studies have explored the linear condensation products from interactions between malonitrile and various compounds to form linear dienes or trienes, serving as intermediates for the formation of pyridones from enamine ketones and cyanoacetamide, indicating their potential as intermediates in the synthesis of complex heterocyclic compounds (Junek, Stolz, & Schmidt, 1971).

Molecular Interactions

Research on molecular interactions in solutions, such as the study of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol, has provided insights into the effect of solute on solute-solvent and solvent–solvent interactions. This is crucial for understanding the chemical behavior and application potential of these compounds in various solvents (Tekade et al., 2015).

Herbicidal Activity

In agricultural research, derivatives of the compound have been synthesized as herbicidal inhibitors of photosystem II electron transport. These studies have identified specific substituents that enhance herbicidal activity, contributing to the development of safer and more effective herbicides (Wang et al., 2003).

Heterocyclic Synthesis

Another significant application is in the field of heterocyclic synthesis, where reactions of cyano olefins have been utilized to create novel pyrrolo[3,4-b]pyridines and dihydropyridines. These compounds are considered as potential drug candidates, highlighting the role of the compound in the development of new pharmaceuticals (Mashaly, El-Gogary, & Kosbar, 2014).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have revealed their antimicrobial activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Mécanisme D'action

Target of Action

It’s known that the compound is used as a fluorescence-enhanced probe for detecting cyanide ions .

Mode of Action

The compound acts as a ligand in a tetraphenylethene coordinated copper-iodide complex, named CIT-Z . The fluorescence enhancement mechanism is attributed to the competitive coordination between cyanide ions and the ligands .

Result of Action

The compound exhibits excellent optical properties and chemical stability . It shows high selectivity and sensitivity towards cyanide ions, with a detection limit of 0.1 μM .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence-enhanced property is used for detecting cyanide ions in aqueous environments .

Safety and Hazards

Orientations Futures

The future directions for the study of similar compounds include further development based on the molecular interactions of the derivatized conjugates in docking studies . The compounds have shown potential for further development due to their significant activity against Mycobacterium tuberculosis H37Ra .

Propriétés

IUPAC Name |

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOJNILEAMKVGT-UYRXBGFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

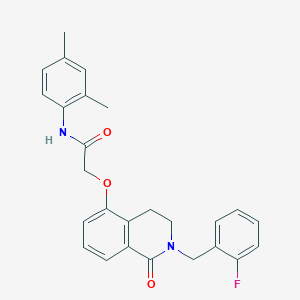

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

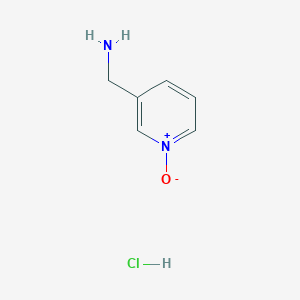

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

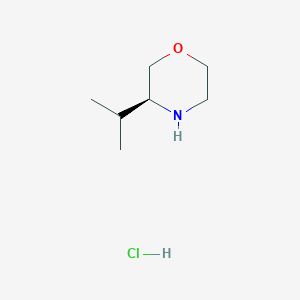

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)

![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)